N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a pyrimidinylpiperazine moiety at position 4 and a thiophen-2-yl acetamide group linked via an ethyl chain at position 1. This structure combines multiple pharmacophoric elements:
- Pyrazolo[3,4-d]pyrimidine: A bicyclic scaffold known for kinase inhibition and nucleic acid mimicry .
Properties
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N9OS/c31-18(13-16-3-1-12-32-16)22-6-7-30-20-17(14-27-30)19(25-15-26-20)28-8-10-29(11-9-28)21-23-4-2-5-24-21/h1-5,12,14-15H,6-11,13H2,(H,22,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZFUDABAKMMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CS4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N9OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives and pyrimidine precursors. The methodology often includes:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This involves cyclization reactions that form the pyrazolo and pyrimidine rings.
- Substitution Reactions : The introduction of thiophene and acetamide groups is achieved through nucleophilic substitution methods.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit notable anticancer properties. For instance:
- Inhibition of EGFR and VGFR2 : Compounds similar to this compound have shown IC50 values ranging from 0.3 to 24 µM against cancer cell lines, indicating their potential as dual inhibitors of EGFR and VGFR2 pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Activity Against Mycobacterium tuberculosis : Similar derivatives have demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values reported between 1.35 to 2.18 μM, suggesting a promising profile for developing anti-tubercular agents .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Study on Anticancer Activity :
- Evaluation of Antimicrobial Efficacy :
Research Findings Summary
| Biological Activity | IC50 Values | Remarks |
|---|---|---|
| Anticancer (EGFR/VGFR2 Inhibition) | 0.3 - 24 µM | Effective in inhibiting tumor growth and inducing apoptosis |
| Antimicrobial (Mycobacterium tuberculosis) | 1.35 - 2.18 μM | Significant activity with low cytotoxicity |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- The pyrimidinylpiperazine substituent in the target compound introduces additional hydrogen-bonding sites vs. the methylpiperazine in , which may improve solubility but reduce membrane permeability.
- The trifluoromethyl group in confers metabolic stability and electronegativity, absent in the target compound, suggesting divergent pharmacokinetic profiles.
Physicochemical Properties
- NMR Profiling : Comparative NMR studies of pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 1 and 7 in ) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, while the core structure remains stable. This suggests that the thiophen-2-yl acetamide and pyrimidinylpiperazine groups in the target compound likely dominate its electronic environment in these regions.
Functional Implications of Structural Differences
- Thiophene vs. Furyl : Thiophene’s sulfur atom may engage in stronger van der Waals interactions or sulfur-π interactions compared to furyl’s oxygen, impacting target binding .
- Pyrimidinylpiperazine vs. Methylpiperazine : The pyrimidine ring in the target compound could enable additional π-stacking or hydrogen bonding with kinases or nucleic acids, unlike the simpler methylpiperazine in .
- Trifluoromethyl Effect : While absent in the target compound, its presence in demonstrates how electron-withdrawing groups can fine-tune bioactivity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
